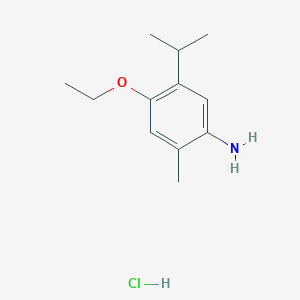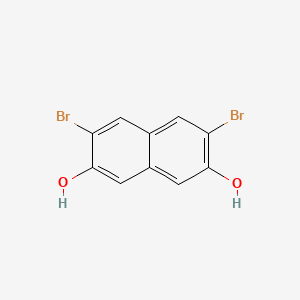
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves several steps. One common synthetic route includes the alkylation of 4-ethoxy-2-methylphenol with isopropyl bromide, followed by the reduction of the resulting ether to form the corresponding amine . The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or isopropyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in biochemical studies to understand the interactions of amine compounds with biological systems.
Medicine: Research involving this compound explores its potential therapeutic effects and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on amine receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride can be compared with other similar compounds, such as:
- 4-Ethoxy-2-methyl-phenylamine hydrochloride
- 5-Isopropyl-2-methyl-phenylamine hydrochloride
- 4-Ethoxy-5-isopropyl-phenylamine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of ethoxy, isopropyl, and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3;/h6-8H,5,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYSWCVFRNRLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)C(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387616 |
Source


|
| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473704-48-2 |
Source


|
| Record name | 4-Ethoxy-5-isopropyl-2-methyl-phenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1351145.png)



![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)





